4-butoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide
Übersicht
Beschreibung
4-butoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide, also known as BPN14770, is a small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. This compound has shown promising results in preclinical studies and is currently in clinical trials.
Wirkmechanismus
4-butoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that breaks down cyclic AMP (cAMP), a second messenger involved in many cellular processes. By inhibiting PDE4D, 4-butoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide increases cAMP levels, which in turn activates CREB and promotes synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
4-butoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide has been shown to improve cognitive function in preclinical studies, including spatial memory, object recognition, and fear conditioning. 4-butoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide also reduces amyloid beta levels, a hallmark of Alzheimer's disease, and enhances synaptic plasticity in the hippocampus, a brain region important for learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
4-butoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide has several advantages for lab experiments, including its high potency, selectivity, and solubility in water. However, 4-butoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide has some limitations, including its short half-life and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research on 4-butoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide. One potential direction is to investigate the effects of 4-butoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide on other cognitive disorders such as Parkinson's disease and Huntington's disease. Another direction is to optimize the pharmacokinetics and pharmacodynamics of 4-butoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide to improve its efficacy and safety. Finally, the development of 4-butoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide as a therapeutic agent for cognitive disorders will require further clinical trials to establish its safety and efficacy in humans.
Wissenschaftliche Forschungsanwendungen
4-butoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide has been extensively studied for its potential therapeutic effects on cognitive disorders such as Alzheimer's disease and schizophrenia. In preclinical studies, 4-butoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide has been shown to improve cognitive function, reduce amyloid beta levels, and enhance synaptic plasticity. These effects are thought to be mediated by the modulation of cyclic AMP response element-binding protein (CREB), a transcription factor that plays a key role in memory formation and synaptic plasticity.
Eigenschaften
IUPAC Name |
4-butoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-2-3-17-27-22-13-9-20(10-14-22)23(26)24-21-11-7-19(8-12-21)18-25-15-5-4-6-16-25/h7-14H,2-6,15-18H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRLIRJUMWZDGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.